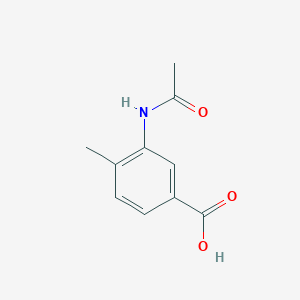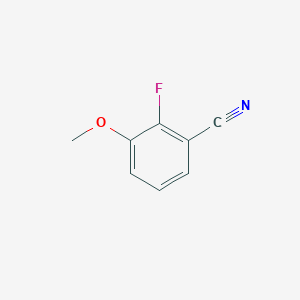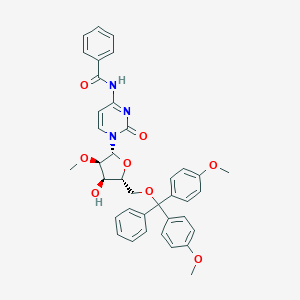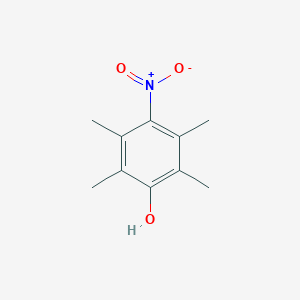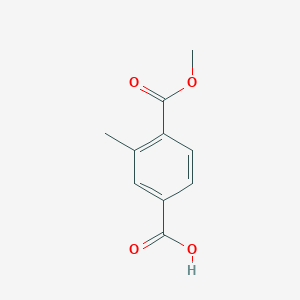
4-(Methoxycarbonyl)-3-methylbenzoic acid
Overview
Description
4-(Methoxycarbonyl)benzoic acid is a type of organic compound known as a benzoic acid. It has a molecular formula of C9H8O4 . It is a derivative of benzoic acid where a methoxycarbonyl group is attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “4-(Methoxycarbonyl)-3-methylbenzoic acid” are not available, similar compounds are often synthesized through esterification of dicarboxylic acids .Molecular Structure Analysis
The molecular structure of 4-(Methoxycarbonyl)benzoic acid consists of a benzene ring with a methoxycarbonyl group and a carboxylic acid group attached to it .Mechanism of Action
Target of Action
The primary target of 4-(Methoxycarbonyl)-3-methylbenzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes, and they work by preventing the kidneys from reabsorbing glucose back into the blood .
Mode of Action
The compound interacts with its target, the SGLT2 inhibitors, by serving as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . This interaction leads to the creation of new compounds that can effectively inhibit the SGLT2, thereby reducing the reabsorption of glucose by the kidneys and promoting its excretion through urine .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of SGLT2 inhibition . It is involved in the synthesis of SGLT2 inhibitors, which affects the glucose reabsorption process in the kidneys. The downstream effects include the reduction of blood glucose levels, which is beneficial for managing type 2 diabetes .
Result of Action
The molecular effect of the compound’s action is the creation of SGLT2 inhibitors that can effectively reduce the reabsorption of glucose in the kidneys . On a cellular level, this results in a decrease in blood glucose levels, which is a desired outcome in the treatment of type 2 diabetes .
properties
IUPAC Name |
4-methoxycarbonyl-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-5-7(9(11)12)3-4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCRSABBNBNZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)-3-methylbenzoic acid | |
CAS RN |
116934-87-3 | |
| Record name | 4-(methoxycarbonyl)-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
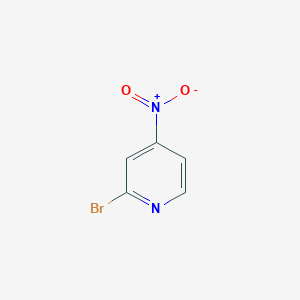
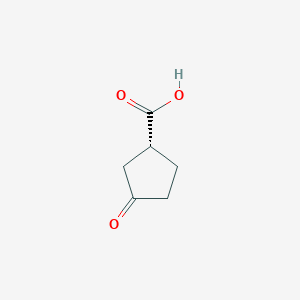
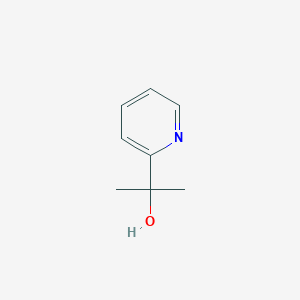


![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)
